molecular formula C13H18O4 B556908 [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid CAS No. 101268-32-0

[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid

Cat. No.: B556908
CAS No.: 101268-32-0
M. Wt: 238.28 g/mol
InChI Key: WBFGIKRJLHVCOF-UHFFFAOYSA-N
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Description

[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid: is an organic compound with the molecular formula C13H18O4 It is characterized by a phenoxy group attached to an acetic acid moiety, with a hydroxy-methylbutyl substituent on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with 3-methyl-3-buten-1-ol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the phenoxy group and the hydroxy-methylbutyl group. The reaction conditions may vary, but common methods include:

    Acid-catalyzed etherification: Using sulfuric acid or hydrochloric acid as a catalyst.

    Base-catalyzed etherification: Using sodium hydroxide or potassium hydroxide as a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch reactors: Where the reactants are mixed and allowed to react over a specified period.

    Continuous flow reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions: [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group (if formed) can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfur trioxide or chlorosulfonic acid; halogenation using bromine or chlorine.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of derivatives:

    Catalysis: Employed as a ligand in catalytic reactions.

Biology:

    Enzyme studies: Used as a substrate or inhibitor in enzyme kinetics studies.

    Cell signaling: Investigated for its role in modulating cell signaling pathways.

Medicine:

    Drug development: Explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Polymer production: Used as a monomer or additive in the production of specialty polymers.

    Agriculture: Investigated for its potential as a plant growth regulator.

Mechanism of Action

The mechanism of action of [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy-methylbutyl group may interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes such as gene expression, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

    4-(3-Hydroxy-3-methylbutyl)phenol: Lacks the acetic acid moiety.

    4-(3-Methylbutyl)phenoxyacetic acid: Lacks the hydroxy group.

    4-Hydroxyphenoxyacetic acid: Lacks the hydroxy-methylbutyl group.

Uniqueness: [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid is unique due to the presence of both the hydroxy-methylbutyl group and the phenoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(3-hydroxy-3-methylbutyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13(2,16)8-7-10-3-5-11(6-4-10)17-9-12(14)15/h3-6,16H,7-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFGIKRJLHVCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427235
Record name [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101268-32-0
Record name [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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